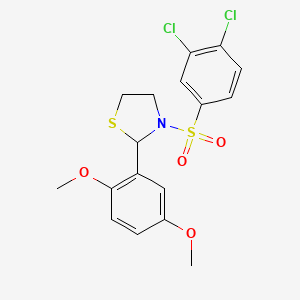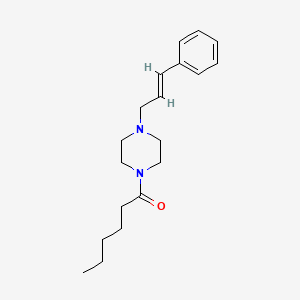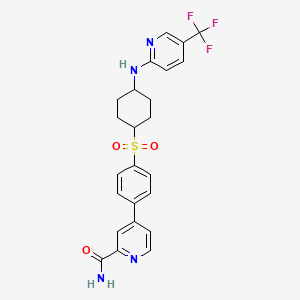![molecular formula C9H13BrF2 B3007563 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane CAS No. 2247105-60-6](/img/structure/B3007563.png)
6-(Bromomethyl)-2,2-difluorospiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(Bromomethyl)-2,2-difluorospiro[2.5]octane" is a multifunctional building block in organic synthesis. It is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are joined by one common atom. The difluoromethyl group and the bromomethyl group attached to the spirocyclic core add to the versatility of this compound, allowing for various chemical transformations.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been demonstrated in several studies. For instance, the bromoepoxide used as a chiral building block in the synthesis of optically active pheromones showcases the utility of bromine-containing precursors for constructing complex spirocyclic frameworks . Similarly, a methodology for constructing a 6,6-difluorospiro[3.3]heptane scaffold, which is related to the compound , has been developed, indicating the potential for creating difluorinated spirocyclic compounds through a convergent synthesis strategy .
Molecular Structure Analysis
While the specific molecular structure analysis of "this compound" is not directly reported, the structural analysis of similar compounds, such as the X-ray analysis of a dicyanocyclopropane derivative, provides insight into the three-dimensional conformation of spirocyclic compounds . These analyses are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Spirocyclic compounds are known to participate in various chemical reactions. For example, a tetracarbonitrile derivative of a spiro[2.5]octane compound has been shown to react with alcohols and ketoximes to form heterocyclic compounds . This indicates that "this compound" could also undergo reactions with nucleophiles due to the presence of the bromomethyl group, which is a good leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their rigid structures and the substituents attached to them. The presence of difluoro and bromomethyl groups in "this compound" suggests that it would have unique properties such as high reactivity due to the bromine atom and increased lipophilicity due to the fluorine atoms. These properties are important for the application of such compounds in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Compound Formation
6-(Bromomethyl)-2,2-difluorospiro[2.5]octane and related compounds have been utilized in the synthesis of various heterocyclic compounds. For instance, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, a related compound, reacts with alcohols and ketoximes to form dihydrofurans and tetrahydro-4h-chromenes, highlighting its role in creating complex organic structures (Kayukova et al., 1998).
Corrosion Inhibition
Spirocyclopropane derivatives, similar to this compound, have been studied for their potential in protecting metals against corrosion. In a study, compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione demonstrated effective corrosion inhibition properties for mild steel in acidic environments, which is significant for industrial applications (Chafiq et al., 2020).
Cyclisation and Organic Synthesis
The compound has been involved in cyclisation reactions, an important process in organic synthesis. For example, the reduction of 5-(bromomethyl)cycloheptene and similar compounds has been used to produce bicyclic structures like bicyclo[3.2.1]octane, highlighting the compound's role in synthesizing complex organic molecules (Maccorquodale & Walton, 1989).
Metal-Organic Frameworks and Selective Separation
In the field of materials science, similar difluorospiro compounds have been used in creating metal-organic frameworks. These frameworks have shown promise in selectively separating hexane isomers, which is crucial for applications like improving the research octane number of gasoline (Lv et al., 2018).
Novel Building Blocks in Medicinal Chemistry
In medicinal chemistry, derivatives of difluorospiro compounds have been synthesized to serve as building blocks. For instance, a methodology for constructing the 6,6-difluorospiro[3.3]heptane scaffold, an isostere of gem-difluorocycloalkanes, was developed. This is significant for creating novel compounds in drug development (Olifir et al., 2020).
Propriétés
IUPAC Name |
6-(bromomethyl)-2,2-difluorospiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2/c10-5-7-1-3-8(4-2-7)6-9(8,11)12/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEKJEMTTXZKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CBr)CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2247105-60-6 |
Source


|
| Record name | 6-(bromomethyl)-1,1-difluorospiro[2.5]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)

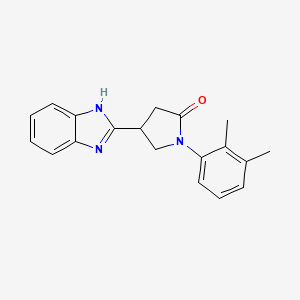
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)
![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)
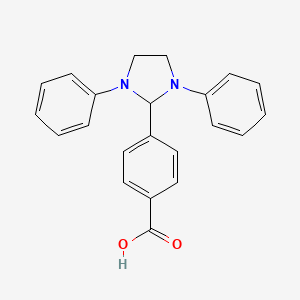
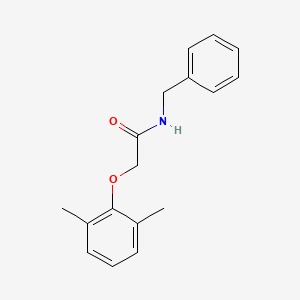
![N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B3007496.png)
